molecular formula C20H20N4O3S B14960641 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B14960641
M. Wt: 396.5 g/mol
InChI Key: ZQSAXJFAPXRMTE-UHFFFAOYSA-N
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Description

4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with the molecular formula C20H20N4O3S It is characterized by the presence of a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzene sulfonamide with pyrimidine-2-carboxylic acid under specific conditions to form the pyrimidinylsulfamoyl intermediate. This intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group may play a crucial role in binding to active sites, while the pyrimidine moiety could be involved in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-N-{4-[(pyrimidin-2-yl)amino]phenyl}butanamide
  • 4-Phenyl-N-{4-[(pyrimidin-2-yl)thio]phenyl}butanamide
  • 4-Phenyl-N-{4-[(pyrimidin-2-yl)oxy]phenyl}butanamide

Uniqueness

4-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C20H20N4O3S/c25-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)28(26,27)24-20-21-14-5-15-22-20/h1-3,5-7,10-15H,4,8-9H2,(H,23,25)(H,21,22,24)

InChI Key

ZQSAXJFAPXRMTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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